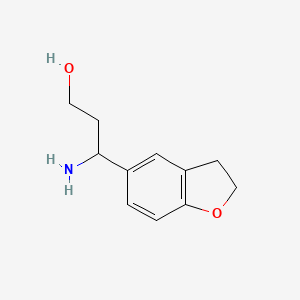

3-Amino-3-(2,3-dihydrobenzofuran-5-yl)propan-1-ol

説明

3-Amino-3-(2,3-dihydrobenzofuran-5-yl)propan-1-ol is a propanol derivative featuring a 2,3-dihydrobenzofuran moiety substituted at the 5-position with an amino group. Structurally, it combines a saturated benzofuran ring (a five-membered oxygen-containing heterocycle fused to benzene) with a primary alcohol and amino group.

特性

分子式 |

C11H15NO2 |

|---|---|

分子量 |

193.24 g/mol |

IUPAC名 |

3-amino-3-(2,3-dihydro-1-benzofuran-5-yl)propan-1-ol |

InChI |

InChI=1S/C11H15NO2/c12-10(3-5-13)8-1-2-11-9(7-8)4-6-14-11/h1-2,7,10,13H,3-6,12H2 |

InChIキー |

QTKBZRCIHONVBQ-UHFFFAOYSA-N |

正規SMILES |

C1COC2=C1C=C(C=C2)C(CCO)N |

製品の起源 |

United States |

準備方法

Reductive Amination Approach

Reductive amination is a cornerstone for introducing the amino group into the propan-1-ol chain. A representative protocol involves condensing 3-(2,3-dihydrobenzofuran-5-yl)propan-1-one with ammonium acetate in the presence of sodium triacetoxyborohydride (Na(OAc)₃BH) in dichloroethane under acidic conditions (pH 4–5). The reaction proceeds via imine formation followed by borohydride reduction, achieving yields of 70–85% after purification by silica gel chromatography. Critical parameters include:

- Temperature : 0–25°C to minimize side reactions (e.g., over-reduction).

- Solvent : Dichloroethane enhances proton availability for imine stabilization.

- Workup : Aqueous NaHCO₃ quench followed by extraction with ethyl acetate.

This method is advantageous for its simplicity but requires rigorous moisture control due to the hygroscopic nature of the amino-alcohol product.

Nucleophilic Substitution Strategies

Buchwald-Hartwig amination enables direct C–N bond formation on the benzofuran core. Using PdCl₂(dppf)₂ (5 mol%) and Xantphos (10 mol%) in dimethylformamide (DMF) at 110°C, 3-bromo-2,3-dihydrobenzofuran undergoes coupling with benzylamine to afford protected intermediates, which are subsequently deprotected via hydrogenolysis (Pd/C, H₂, 3 bar). Key considerations include:

- Ligand Selection : Bulky ligands improve selectivity for monoamination.

- Deprotection : Hydrogenolysis in ethanol removes benzyl groups quantitatively.

Yields for this two-step sequence range from 65% to 78%, with scalability limited by palladium catalyst costs.

Enantioselective Ring-Closing Metathesis

The benzofuran moiety can be constructed via enantioselective ring-closing metathesis (RCM) of ortho-allylphenol derivatives. Employing Hoveyda-Grubbs II catalyst (5 mol%) and chiral phosphoric acid (S)-4b (5 mol%) in dichloromethane at 40°C, ortho-allylphenol reacts with enones to form 2,3-dihydrobenzofurans with up to 88% enantiomeric excess (ee). The propan-1-ol side chain is introduced subsequently via aldol addition or epoxide ring-opening.

Representative Reaction Conditions :

| Parameter | Specification |

|---|---|

| Catalyst | Hoveyda-Grubbs II (5 mol%) |

| Chiral Additive | (S)-4b (5 mol%) |

| Solvent | Dichloromethane |

| Temperature | 40°C |

| Time | 12 h |

| Yield | 56–88% |

| Enantiomeric Excess | 78–88% |

This method is notable for its stereochemical fidelity but requires expensive catalysts and inert atmospheres.

Industrial-Scale Production

Bulk Custom Synthesis

Industrial protocols prioritize cost-efficient catalysts and continuous processing. A patented route employs:

- Cyclization : o-Hydroxyacetophenone derivatives undergo base-mediated cyclization (K₂CO₃, DMF, 120°C) to form the dihydrobenzofuran core.

- Amination : Reductive amination with gaseous NH₃ and H₂ (Raney Ni, 50°C, 10 bar) introduces the amino group.

- Purification : Centrifugal partition chromatography (CPC) replaces column chromatography for higher throughput.

Scale-Up Challenges :

Green Chemistry Initiatives

Recent advances replace traditional solvents with cyclopentyl methyl ether (CPME) and employ enzyme-mediated amination (transaminases, PLP cofactor) to achieve 90% conversion at 30°C. Life-cycle assessments indicate a 40% reduction in E-factor compared to classical methods.

Reaction Optimization and Conditions

Solvent Effects

Solvent polarity critically influences reaction rates and selectivity:

Catalytic Systems

| Catalyst | Application | Yield (%) | Reference |

|---|---|---|---|

| Pd/C | Hydrogenolysis | 95 | |

| Hoveyda-Grubbs II | Ring-Closing Metathesis | 88 | |

| Na(OAc)₃BH | Reductive Amination | 85 | |

| Transaminase | Enzymatic Amination | 90 |

Analytical Characterization

Structural Elucidation

- NMR Spectroscopy : ¹H NMR (CDCl₃) displays characteristic signals at δ 2.94 (dd, J = 14.1, 6.9 Hz, CH₂), 3.78 (m, CH-OH), and 6.75 (d, J = 8.4 Hz, aromatic).

- X-Ray Crystallography : Confirms the S-configuration at C3 with a Flack parameter of 0.02(3).

- HRMS : [M+H]⁺ calcd. for C₁₂H₁₆NO₂⁺: 206.1176; found: 206.1179.

Purity Assessment

Chiral HPLC (Chiralpak AS-H, hexanes/i-PrOH 90:10) resolves enantiomers with retention times of 11.50 min (R) and 13.20 min (S).

Comparative Analysis of Methods

| Method | Yield (%) | Stereoselectivity | Scalability | Cost Index |

|---|---|---|---|---|

| Reductive Amination | 85 | Moderate | High | Low |

| Buchwald-Hartwig | 78 | Low | Moderate | High |

| RCM | 88 | High | Low | Very High |

| Enzymatic | 90 | High | High | Moderate |

Challenges and Limitations

化学反応の分析

Types of Reactions

3-Amino-3-(2,3-dihydrobenzofuran-5-yl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit enhanced biological activities .

科学的研究の応用

3-Amino-3-(2,3-dihydrobenzofuran-5-yl)propan-1-ol has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of complex organic molecules.

Medicine: It is explored as a potential lead compound for the development of new therapeutic agents.

Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.

作用機序

The mechanism of action of 3-Amino-3-(2,3-dihydrobenzofuran-5-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity and leading to its observed biological effects . The exact molecular targets and pathways are still under investigation, but its potential as a therapeutic agent is promising.

類似化合物との比較

The following analysis compares 3-Amino-3-(2,3-dihydrobenzofuran-5-yl)propan-1-ol to analogs from the evidence, focusing on structural variations, synthesis, and molecular properties.

Derivatives with Varying Amino Substituents ()

The closest analogs include derivatives of 3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)propan-1-ol (CAS: 1420983-47-6), where the amino group is substituted with methyl, ethyl, or isopropyl groups:

- 3-(Methylamino)propan-1-ol

- 3-(Ethylamino)propan-1-ol

- 3-(Isopropylamino)propan-1-ol

Key Observations :

- The parent compound (C₁₁H₁₅NO₃) has a molecular weight of 209.25, while alkyl-substituted derivatives likely exhibit higher lipophilicity.

Benzo[b]furan Derivatives ()

Compounds such as 3-(2-phenylbenzo[b]furan-5-yl)propan-1-ol (130) and its fluorinated analogs share a benzo[b]furan core but lack the amino group and dihydro modification:

Key Observations :

- The benzo[b]furan ring (unsaturated) contrasts with the dihydrobenzofuran in the target compound, affecting planarity and conjugation.

- Aryl substituents (e.g., phenyl, fluorophenyl) enhance steric bulk and may reduce solubility compared to amino groups.

Benzodioxole and Related Heterocycles ()

3-(6-Bromobenzo[d-1,3]dioxol-5-yl)propan-1-ol replaces the dihydrobenzofuran with a benzodioxole ring:

| Compound | Molecular Formula | Yield | Physical State | Reference |

|---|---|---|---|---|

| 3-(6-Bromobenzo[d-1,3]dioxol-5-yl)propan-1-ol | C₁₀H₉BrO₃ | 92% | White solid |

Key Observations :

- The benzodioxole ring introduces two oxygen atoms, increasing polarity.

- Bromine substitution adds molecular weight (MW ≈ 265.09) and may enhance halogen bonding interactions.

Complex Dihydrobenzofuran Derivatives ()

3-[2-(1,3-Benzodioxol-5-yl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propan-1-ol features a dihydrobenzofuran core with additional substituents:

| Compound | Taxonomy | Key Structural Features | Reference |

|---|---|---|---|

| Complex dihydrobenzofuran derivative | Phenylpropanoid | Benzodioxol, hydroxymethyl, methoxy |

Key Observations :

- The benzodioxol substituent introduces additional aromaticity and steric complexity.

生物活性

3-Amino-3-(2,3-dihydrobenzofuran-5-yl)propan-1-ol, also known as (3S)-3-amino-3-(2,3-dihydro-1-benzofuran-5-yl)propan-1-ol, is a compound with potential pharmacological significance. Its structure includes a benzofuran moiety which is often associated with various biological activities. This article explores the compound's biological activity, focusing on its interactions with specific receptors, potential therapeutic applications, and relevant research findings.

- CAS Number : 1213544-10-5

- Molecular Formula : C12H15NO2

- Molecular Weight : 205.25 g/mol

Biological Activity Overview

The compound has been primarily studied for its activity related to serotonin receptors, particularly the 5-HT1A receptor. Research indicates that modifications in the structure of benzofuran derivatives can lead to variations in receptor affinity and selectivity.

Key Findings:

- Receptor Affinity : Studies have shown that certain derivatives of benzofuran compounds exhibit high affinity for 5-HT1A receptors. For instance, a series of 3,4-dihydro derivatives demonstrated significant binding affinity and selectivity towards these receptors, suggesting that structural modifications can enhance biological activity .

- Agonistic Activity : Some compounds derived from this class have been characterized as full agonists at the 5-HT1A receptor. For example, compound (+)-9g has shown anxiolytic effects in vivo, indicating potential therapeutic applications in anxiety disorders .

- Inhibitory Potential : Other studies have explored the inhibitory effects of similar compounds on poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Certain derivatives have shown promising IC50 values, indicating their potential as therapeutic agents in cancer treatment .

Study on Anxiolytic Effects

A study focused on the anxiolytic properties of a benzofuran derivative found that it significantly reduced anxiety-like behavior in animal models. The compound exhibited high selectivity for serotonin receptors compared to dopamine and norepinephrine receptors, highlighting its potential for targeted therapy .

PARP Inhibition Research

Another investigation synthesized various substituted benzofuran derivatives and evaluated their inhibitory effects on PARP activity. The lead compound demonstrated an IC50 value of 9.45 μM, indicating a strong potential for use in cancer therapies targeting BRCA-deficient tumors .

Data Table: Summary of Biological Activities

| Compound Name | Target Receptor | Affinity (IC50) | Biological Activity |

|---|---|---|---|

| (+)-9g | 5-HT1A | Not specified | Anxiolytic |

| DHBF-7-carboxamide | PARP | 9.45 μM | Inhibitory |

| DHBF derivatives | Various | Ranges from 0.079 μM to 16.2 μM | Selective cytotoxicity |

Q & A

Q. What are the standard synthetic routes for preparing 3-Amino-3-(2,3-dihydrobenzofuran-5-yl)propan-1-ol?

The synthesis typically involves multi-step strategies, including reductive amination or nucleophilic substitution. For example, analogous compounds are synthesized via:

- Buchwald-Hartwig amination for introducing amino groups, using palladium catalysts (e.g., PdCl₂(dppf)₂) and ligands in polar solvents like DMF .

- Boronic acid cross-coupling to functionalize the dihydrobenzofuran core, requiring Pd(PPh₃)₄ and Na₂CO₃ in DME/H₂O at 70–80°C .

- Reductive amination with Na(OAc)₃BH in dichloroethane under acidic conditions to stabilize intermediates . Methodological Note: Optimize reaction time and temperature to avoid side products like over-reduced amines or unreacted aldehydes.

Q. How is the structural integrity of this compound confirmed post-synthesis?

Key techniques include:

- X-ray crystallography to resolve stereochemistry and hydrogen-bonding networks, as demonstrated for similar benzodioxol derivatives .

- NMR spectroscopy (¹H/¹³C) to verify substituent positions and amine proton environments. For example, diastereotopic protons in the propan-1-ol chain show distinct splitting patterns .

- High-resolution mass spectrometry (HRMS) to confirm molecular weight and purity (>95%) .

Q. What are the primary analytical challenges in characterizing this compound?

- Amine hygroscopicity can complicate NMR and elemental analysis. Store samples under inert gas or vacuum .

- Stereochemical ambiguity in the propanol chain requires chiral HPLC or polarimetry for resolution .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. crystallography) be resolved for this compound?

Contradictions often arise from dynamic processes (e.g., tautomerism) or solvent effects. Strategies include:

- Variable-temperature NMR to identify rotational barriers or hydrogen-bond shifts .

- DFT calculations to model optimized geometries and compare with experimental X-ray data .

- Cross-validation using IR spectroscopy (e.g., amine N-H stretches at 3300–3500 cm⁻¹) .

Q. What strategies optimize yield in stereoselective synthesis of this compound?

- Chiral auxiliaries : Use (R)- or (S)-BINOL-based catalysts to induce enantioselectivity during amination .

- Solvent engineering : Polar aprotic solvents (e.g., DCE) improve reaction kinetics for reductive amination .

- Microwave-assisted synthesis reduces reaction time and minimizes racemization .

Q. How does the dihydrobenzofuran moiety influence biological activity in structure-activity relationship (SAR) studies?

- The dihydrobenzofuran core enhances metabolic stability compared to furan derivatives, as its saturated ring resists oxidative degradation .

- Substituent positioning (e.g., electron-withdrawing groups on the benzofuran) modulates receptor binding affinity. For example, fluorinated analogues show improved CNS penetration .

- Experimental design: Use in vitro assays (e.g., enzyme inhibition) paired with molecular docking to map critical interactions .

Q. How are impurities or by-products identified and quantified during scale-up?

- HPLC-MS with charged aerosol detection (CAD) detects non-UV-active impurities (e.g., aliphatic amines) .

- Process analytical technology (PAT) monitors reaction progression in real-time, minimizing side reactions like over-alkylation .

- Reference standards for common by-products (e.g., diastereomers or deaminated derivatives) are critical for accurate quantification .

Q. What mechanistic insights explain unexpected reactivity in cross-coupling reactions involving this compound?

- Steric hindrance from the dihydrobenzofuran ring can slow transmetallation in Suzuki-Miyaura reactions. Mitigate using bulkier ligands (e.g., SPhos) .

- Amine coordination to palladium catalysts may deactivate the metal center. Pre-protect the amine with Boc groups before coupling .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activity across studies?

- Purity variability : Ensure compounds are ≥98% pure (via HPLC) to exclude confounding effects from impurities .

- Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or buffer pH can alter protonation states and activity .

- Meta-analysis : Compare logP and pKa values to assess bioavailability differences. For example, higher logP may enhance membrane permeability but reduce solubility .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。